Product packaging for Fmoc-2,4-dichloro-L-phenylalanine(Cat. No.:CAS No. 352351-62-3)

Fmoc-2,4-dichloro-L-phenylalanine

Cat. No.: B1310874
CAS No.: 352351-62-3
M. Wt: 456.3 g/mol
InChI Key: PGIMVGROPOKRNA-QFIPXVFZSA-N
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Description

Significance of Non-Proteinogenic Amino Acids (NPAAs) as Advanced Building Blocks in Chemical Synthesis and Biological Systems

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids encoded by the standard genetic code. Their structural diversity is vast, and they serve as crucial components in the chemical synthesis of peptides and other complex molecules. achemblock.comnih.gov In biological systems, NPAAs are found in a variety of organisms, including bacteria, fungi, and marine life, often as secondary metabolites with potent biological activities. achemblock.com The introduction of NPAAs into peptide sequences is a key strategy for overcoming some of the limitations of natural peptides, such as poor stability and low bioavailability. achemblock.compeptide.com These synthetic amino acids can introduce novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation, thereby enhancing the therapeutic potential of peptide-based drugs. achemblock.compeptide.com

The ability to incorporate NPAAs with specific desired properties has made them indispensable tools in drug discovery and materials science. achemblock.comnih.gov They allow for the fine-tuning of a peptide's pharmacological profile, leading to compounds with improved efficacy and specificity. The synthesis of peptides containing NPAAs is a cornerstone of modern medicinal chemistry, enabling the exploration of new chemical space and the development of innovative therapeutics. researchgate.netnih.govmdpi.com

Strategic Incorporation of NPAAs in Peptide and Peptidomimetic Design for Functional Modulation

Furthermore, NPAAs can be designed to mimic or block the natural interactions of peptides with their biological targets. This is particularly relevant in the design of enzyme inhibitors and receptor antagonists. jscimedcentral.com The use of NPAAs also allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved drug-like properties. These modifications can include alterations to the peptide backbone or the introduction of unnatural side chains, leading to molecules with enhanced stability and oral bioavailability. achemblock.com

Overview of Halogenated Phenylalanine Derivatives and their Research Relevance

Halogenated derivatives of phenylalanine are a class of NPAAs that have garnered significant attention in peptide research. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring of phenylalanine can profoundly alter the amino acid's physicochemical properties, including its size, lipophilicity, and electronic character. These changes, in turn, influence the conformation and biological activity of peptides containing these modified residues.

Interactive Data Tables

Table 1: Properties of Fmoc-2,4-dichloro-L-phenylalanine

PropertyValue
IUPAC Name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(2,4-dichlorophenyl)propanoic acid
CAS Number 352351-62-3 peptide.com
Molecular Formula C24H19Cl2NO4
Molecular Weight 456.32 g/mol
Appearance White to off-white powder
Chirality L-enantiomer

Table 2: Key Attributes of Related Phenylalanine Derivatives

CompoundKey FeatureResearch Application
Fmoc-L-PhenylalanineStandard protected amino acidBuilding block in solid-phase peptide synthesis sigmaaldrich.com
Fmoc-4-nitro-L-phenylalanineContains a nitro groupUsed as a quencher in FRET-based enzyme assays sigmaaldrich.com
p-chloropropynyl phenylalanineContains a reactive propargyl groupUsed for co-translational peptide macrocyclization nih.gov
DehydrophenylalanineContains a carbon-carbon double bondInduces conformational constraints in peptides nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19Cl2NO4 B1310874 Fmoc-2,4-dichloro-L-phenylalanine CAS No. 352351-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIMVGROPOKRNA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426596
Record name Fmoc-2,4-dichloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352351-62-3
Record name Fmoc-2,4-dichloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352351-62-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Integration of Fmoc 2,4 Dichloro L Phenylalanine into Peptide and Peptidomimetic Architectures Via Solid Phase Peptide Synthesis Spps

Principles and Advantages of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Unnatural Amino Acid Incorporation

Fmoc-SPPS is a widely adopted method for synthesizing peptides, including those with unnatural amino acids. altabioscience.com The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. oup.com The core principle of Fmoc-SPPS lies in the use of the base-labile Fmoc group to temporarily protect the α-amino group of the incoming amino acid. lifetein.comembrapa.br This protection strategy is orthogonal to the acid-labile protecting groups typically used for the side chains of trifunctional amino acids. altabioscience.comiris-biotech.de

The synthesis cycle consists of several key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), to expose the free amine. altabioscience.com

Activation and Coupling: The next Fmoc-protected amino acid is activated at its carboxyl group and then coupled to the newly exposed amine of the growing peptide chain. bachem.com

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide chain ready for the next cycle. oup.com

This iterative process is repeated until the desired peptide sequence is assembled. creative-peptides.com Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed, usually with a strong acid like trifluoroacetic acid (TFA). asm.org

Advantages of Fmoc-SPPS for incorporating unnatural amino acids like 2,4-dichloro-L-phenylalanine include:

Mild Reaction Conditions: The use of a mild base for Fmoc deprotection is compatible with a wide range of functional groups, including the acid-sensitive modifications often found in unnatural amino acids. lifetein.comnih.gov This is a significant advantage over the harsher acidic conditions required in the alternative Boc (tert-butyloxycarbonyl) strategy. altabioscience.com

Orthogonality: The Fmoc/tBu (tert-butyl) protection scheme is truly orthogonal, meaning the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting groups (like tBu) can be removed selectively under different chemical conditions. iris-biotech.debiosynth.com This allows for the precise and controlled assembly of complex peptides containing various modifications.

Versatility: Fmoc chemistry is highly adaptable for the incorporation of a diverse array of unnatural amino acids, enabling the synthesis of peptides with tailored properties. altabioscience.com

Automation: The repetitive nature of the synthesis cycle is well-suited for automation, which facilitates the efficient and reliable production of peptides. altabioscience.comoup.com

Optimized Coupling Chemistry and Reaction Conditions for 2,4-dichloro-L-phenylalanine during SPPS

The successful incorporation of sterically hindered or electronically modified unnatural amino acids like 2,4-dichloro-L-phenylalanine often requires optimization of the coupling conditions to ensure high efficiency and prevent side reactions. The two chlorine atoms on the phenyl ring can influence the reactivity of the amino acid.

Coupling Reagents: A variety of coupling reagents are available for SPPS, each with its own mechanism and efficacy. For challenging couplings, including those involving sterically hindered amino acids, phosphonium (B103445) and aminium salt-based reagents are often preferred over carbodiimides like DCC and DIC due to their higher reactivity and lower risk of side reactions. bachem.comsigmaaldrich.com

Commonly Used Coupling Reagents and Additives:

Reagent ClassExamplesAdditiveKey Features
Carbodiimides DIC (Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole), Oxyma PureMinimizes racemization. peptide.com DIC is preferred in SPPS as its urea (B33335) byproduct is soluble. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATU(Self-contained)Highly efficient and fast-acting. sigmaaldrich.comamericanpeptidesociety.org HATU is particularly effective for difficult couplings due to the anchimeric assistance from the pyridine (B92270) nitrogen in its HOAt leaving group. sigmaaldrich.com
Phosphonium Salts PyBOP, PyAOP(Self-contained)Give cleaner reactions than uronium reagents and can be used in excess to drive slow reactions to completion. sigmaaldrich.com PyAOP is very effective for coupling N-methyl amino acids. peptide.com

Recent studies have shown that for sterically hindered amino acids, activating them as N-(Fmoc-α-aminoacyl)benzotriazoles can be an effective strategy. acs.org Additionally, for some difficult couplings, extended reaction times or double coupling cycles may be necessary to achieve complete incorporation. uzh.ch The choice of solvent can also play a role, with N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) sometimes used to improve solubility and disrupt aggregation. peptide.com

Strategic Considerations for Peptide Chain Elongation and Orthogonal Protecting Group Management

The successful synthesis of peptides containing unnatural amino acids like 2,4-dichloro-L-phenylalanine relies on careful planning of the peptide chain elongation and the management of protecting groups. americanpeptidesociety.org

Peptide Chain Elongation: The efficiency of each coupling step is critical, as incomplete reactions lead to the accumulation of deletion sequences that are difficult to separate from the target peptide. oup.com For sterically hindered residues like 2,4-dichloro-L-phenylalanine, monitoring the completeness of the coupling reaction is crucial. This can be done using qualitative tests like the Kaiser test or by quantitative methods. If a coupling reaction is found to be incomplete, a second coupling step (double coupling) is often performed.

Aggregation of the growing peptide chain on the solid support can hinder further elongation. americanpeptidesociety.org This is particularly problematic for hydrophobic sequences. Strategies to mitigate aggregation include:

Using specialized resins or linkers.

Modifying the solvent system, for example, by adding chaotropic salts or using solvents like NMP. peptide.com

Performing the synthesis at elevated temperatures. uzh.ch

Orthogonal Protecting Group Management: Fmoc-SPPS inherently relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a base, while the permanent side-chain protecting groups are cleaved by acid at the end of the synthesis. iris-biotech.debiosynth.com When incorporating unnatural amino acids or planning for further modifications like cyclization or branching, additional orthogonal protecting groups may be required. sigmaaldrich.com

Examples of Orthogonal Protecting Groups in Fmoc-SPPS:

Protecting GroupCleavage ConditionUse Case
ivDde 2% Hydrazine in DMFProtection of lysine (B10760008) or ornithine side chains for on-resin cyclization or branching. sigmaaldrich.com
Mtt 1% TFA in DCMSimilar to ivDde, allows for selective deprotection of side chains. sigmaaldrich.com
Alloc Pd(PPh₃)₄/PhSiH₃ in DCMProtection of amine or alcohol functionalities, removable under neutral conditions. nih.gov
Azido Thiols or phosphinesCan be reduced to an amine for subsequent modification. sigmaaldrich.com

The choice of these additional protecting groups must be carefully considered to ensure their stability throughout the synthesis and their selective removal without affecting other protecting groups or the peptide backbone.

Identification and Mitigation of Side Reactions during Fmoc SPPS with Halogenated Unnatural Amino Acids

While Fmoc-SPPS is a robust method, several side reactions can occur, potentially leading to impurities and lower yields. slideshare.net The presence of halogenated amino acids may introduce specific challenges.

Common Side Reactions in Fmoc-SPPS and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, leading to cleavage from the resin. iris-biotech.de Most prevalent when Proline is one of the first two residues. peptide.comUse of sterically hindered resins like 2-chlorotrityl chloride resin. peptide.com Coupling of a pre-formed dipeptide. chempep.com
Aspartimide Formation Cyclization of aspartic acid residues, catalyzed by both acid and base, leading to epimerization and the formation of β-linked peptides. peptide.comiris-biotech.deAddition of HOBt to the piperidine deprotection solution. peptide.com Use of protecting groups like Hmb or Dmb on the aspartic acid side chain. peptide.com
Racemization Loss of stereochemical integrity at the α-carbon, particularly during the activation step. americanpeptidesociety.orgUse of coupling additives like HOBt or Oxyma Pure. peptide.comamericanpeptidesociety.org Careful control of reaction conditions.
Aggregation Inter-chain hydrogen bonding leading to poor solvation and incomplete reactions. americanpeptidesociety.orgUse of chaotropic salts, specialized solvents (NMP, DMSO), or elevated temperatures. uzh.chpeptide.com
Modification of Halogenated Residues Potential for side reactions involving the halogen atoms under certain conditions, although generally stable.Careful selection of cleavage cocktails and scavengers.

For peptides containing halogenated residues, it is important to consider the stability of the carbon-halogen bond during the final cleavage from the resin. While generally stable, the choice of scavengers in the cleavage cocktail should be made to avoid any unwanted reactions.

Handles and Linkers for Solid-Phase Synthesis and Cleavage of Protected Peptides

The choice of the linker, or handle, that connects the peptide to the solid support is crucial as it determines the conditions under which the final peptide is cleaved and the nature of its C-terminus (e.g., acid or amide). acs.orgnih.gov

Common Linkers for Fmoc-SPPS:

Linker/ResinCleavage ConditionC-Terminal FunctionalityKey Features
Wang Resin Strong acid (e.g., 95% TFA)Carboxylic acidStandard resin for synthesizing C-terminal acid peptides. creative-peptides.com
Rink Amide Resin Strong acid (e.g., 95% TFA)AmideStandard resin for synthesizing C-terminal amide peptides. creative-peptides.com
2-Chlorotrityl Chloride (2-CTC) Resin Mild acid (e.g., 1% TFA in DCM)Protected carboxylic acidAllows for the cleavage of fully protected peptide fragments, useful for convergent synthesis strategies. acs.orgacsgcipr.org
Sieber Amide Resin Mild acidProtected amideSimilar to 2-CTC resin but yields a protected C-terminal amide. sigmaaldrich.com
Safety-Catch Linkers Two-step cleavage (activation then cleavage)VariesThese linkers are stable to both acidic and basic conditions of SPPS and require a specific chemical transformation to become labile for cleavage. nih.govmdpi.com This allows for the use of both Fmoc and Boc protecting groups in the same synthesis. nih.gov

Final Cleavage and Deprotection: The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. thermofisher.com This is typically achieved by treatment with a cleavage cocktail containing a strong acid, most commonly TFA. sigmaaldrich.com To prevent side reactions with sensitive amino acids (like tryptophan, methionine, or cysteine) caused by reactive cationic species generated during deprotection, scavengers are added to the cleavage cocktail. sigmaaldrich.com

Common Scavengers and Their Targets:

ScavengerTarget
Water t-butyl cations
Triisopropylsilane (TIS) Trityl and other carbocations
1,2-Ethanedithiol (EDT) Trityl groups, scavenges other cations
Thioanisole Protects tryptophan

A common and effective non-malodorous cleavage cocktail for most sequences is a mixture of TFA/TIS/water (95:2.5:2.5). sigmaaldrich.com For peptides containing particularly sensitive residues, more complex cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary. sigmaaldrich.com

Analytical and Spectroscopic Characterization of Peptides Incorporating Fmoc 2,4 Dichloro L Phenylalanine

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Sequence Validation

Chromatographic and mass spectrometric methods are indispensable tools for the analysis of peptides containing Fmoc-2,4-dichloro-L-phenylalanine. They provide crucial information regarding the purity, molecular weight, and sequence of the synthesized peptides.

High-Performance Liquid Chromatography (HPLC) for Purification and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of synthetic peptides. taylorfrancis.com Reversed-phase HPLC (RP-HPLC) is the most widely used mode for peptide separation. nih.gov The separation is based on the differential partitioning of the peptide between a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing a small amount of an ion-pairing agent such as trifluoroacetic acid. taylorfrancis.comnih.gov

The inclusion of the bulky and hydrophobic Fmoc protecting group and the dichlorinated phenyl ring in this compound significantly influences the retention behavior of the peptide. This increased hydrophobicity generally leads to longer retention times compared to peptides containing natural amino acids.

A critical application of HPLC is the separation of diastereomers, which can arise if the synthesis is not stereospecific or if racemization occurs. nih.govresearchgate.net Even subtle differences in the three-dimensional structure of diastereomeric peptides can lead to different interactions with the stationary phase, enabling their separation. nih.govnih.gov The choice of the stationary phase, mobile phase composition, temperature, and pH can be optimized to achieve baseline separation of such closely related species. nih.govcapes.gov.br

Table 1: HPLC Parameters for Peptide Analysis

ParameterTypical ConditionsPurpose
Column Reversed-phase C8 or C18, 3-5 µm particle sizeSeparation based on hydrophobicity
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in waterAqueous component, ion-pairing agent
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrileOrganic modifier, elution strength
Gradient Linear gradient from low to high %BElution of peptides with varying hydrophobicity
Flow Rate 0.5 - 1.5 mL/minControls analysis time and resolution
Detection UV absorbance at 214 nm and 280 nmDetection of peptide bonds and aromatic residues
Temperature 25 - 60 °CCan influence selectivity and peak shape

Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of intact biomolecules, including peptides. nih.govnih.gov In ESI-MS, the peptide solution is sprayed through a heated capillary at a high voltage, generating multiply charged ions. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions. From the resulting series of peaks, the molecular weight of the peptide can be accurately calculated. nih.gov This is a crucial step to confirm that the desired peptide, incorporating this compound, has been synthesized with the correct mass. nih.govnih.gov

The coupling of HPLC with ESI-MS, known as Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful two-dimensional analysis. researchgate.net LC separates the components of a mixture, and the MS provides mass information for each eluting peak. This is particularly useful for analyzing complex peptide mixtures and for confirming the identity of the main peak in a chromatogram. researchgate.netwisc.edu

Tandem Mass Spectrometry (MS/MS) for Peptide Sequence Elucidation and Post-Synthetic Modification Analysis

Tandem Mass Spectrometry (MS/MS) is the gold standard for determining the amino acid sequence of a peptide. creative-proteomics.comnih.gov In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected from the initial mass spectrum and subjected to fragmentation, typically through collision-induced dissociation (CID). creative-proteomics.com This process breaks the peptide backbone at specific amide bonds, generating a series of fragment ions (product ions).

The resulting MS/MS spectrum contains a ladder of peaks, where the mass difference between consecutive peaks corresponds to the mass of a specific amino acid residue. By analyzing this fragmentation pattern, the sequence of the peptide can be deduced. csus.edunih.gov This technique is essential for verifying the correct incorporation and position of this compound within the peptide chain. neurips.ccopenreview.net Furthermore, MS/MS can be used to identify and locate any post-synthetic modifications that may have occurred during synthesis or handling. nih.govneurips.cc

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique that provides detailed information about the three-dimensional structure, dynamics, and interactions of peptides in solution. nih.govnih.gov It is a non-destructive method that can provide atomic-level resolution insights into the conformation of peptides containing this compound. researchgate.net

Application of 1H and 13C NMR for Assignment and Structural Insights

One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the resonances of the individual protons (¹H) and carbons (¹³C) in the peptide. nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is determined by the peptide's conformation. researchgate.netyoutube.com

¹H NMR: Provides information on the number and type of protons present. The coupling constants between adjacent protons can give insights into dihedral angles, which define the peptide backbone and side-chain conformations. hmdb.ca

¹³C NMR: Offers a wider chemical shift range than ¹H NMR, often leading to better-resolved spectra. researchgate.netnih.gov The chemical shifts of the carbonyl carbons and the alpha-carbons are particularly sensitive to the secondary structure of the peptide. nih.gov

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are used to establish through-bond connectivities between protons and between protons and carbons, which is essential for the sequential assignment of the amino acid residues. youtube.com The Nuclear Overhauser Effect (NOE), observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximities between protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional fold of the peptide. youtube.com

Table 2: Key NMR Parameters for Peptide Structural Analysis

NMR ParameterInformation Gained
Chemical Shifts (¹H, ¹³C, ¹⁵N) Local electronic environment, secondary structure
J-Couplings (e.g., ³J_HNα) Dihedral angles (φ)
Nuclear Overhauser Effects (NOEs) Inter-proton distances, 3D structure
Temperature Coefficients Solvent accessibility of amide protons, hydrogen bonding
Relaxation Data (T₁, T₂) Molecular dynamics and flexibility

Probing Protein Dynamics and Ligand Binding through NMR Techniques

NMR spectroscopy is unique in its ability to probe the dynamic nature of peptides in solution. nih.govbrandeis.edu Techniques such as relaxation measurements (T₁ and T₂) can provide information on the flexibility of different parts of the peptide chain on various timescales. nih.gov

Furthermore, NMR is an invaluable tool for studying the binding of peptides to their biological targets, such as proteins or nucleic acids. nih.govfigshare.com Upon binding, changes in the chemical shifts of specific nuclei in the peptide or the target protein can be observed, a phenomenon known as chemical shift perturbation (CSP). researchgate.net By mapping these changes onto the structure of the peptide and its receptor, the binding interface can be identified. researchgate.net This information is critical for understanding the mechanism of action and for the rational design of more potent and selective peptide-based drugs. nih.gov

Vibrational and Electronic Spectroscopy for Investigating Molecular Interactions and Environmental Sensitivity

The incorporation of this compound into peptide structures offers a unique spectroscopic handle to probe molecular-level details. The dichlorinated aromatic side chain and the fluorenylmethoxycarbonyl (Fmoc) group both serve as sensitive reporters of their local microenvironment. Vibrational and electronic spectroscopy methods are therefore exceptionally well-suited to investigate the conformational states, intermolecular interactions, and environmental sensitivity of peptides containing this modified amino acid.

Fourier-Transform Infrared (FTIR) Spectroscopy for Analyzing Chemical Bonds and Secondary Structures

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information on the secondary structure of peptides. nih.gov By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR can identify the characteristic vibrational modes of the peptide backbone. mdpi.com The analysis of the amide bands, in particular, provides a window into the peptide's conformational state. mdpi.comlew.ro

The most informative region in the FTIR spectrum of a peptide is the Amide I band, located between 1600 and 1700 cm⁻¹. shimadzu.com This band is primarily due to the C=O stretching vibrations of the peptide backbone and is highly sensitive to the peptide's secondary structure. nih.govlew.ro Different secondary structures, such as α-helices, β-sheets, and turns, give rise to distinct Amide I frequencies due to variations in hydrogen-bonding patterns. shimadzu.comresearchgate.net For instance, β-sheet structures are typically associated with a strong band in the 1610-1630 cm⁻¹ range, while α-helices are found near 1655 cm⁻¹. lew.roresearchgate.net The Amide II band, found around 1540 cm⁻¹, arises from a combination of the N-H in-plane bending and C-N stretching vibrations and is also sensitive to hydrogen bonding and conformation. nih.govshimadzu.com

Table 1: Common FTIR Amide I Band Frequencies and Corresponding Secondary Structures This table provides representative frequency ranges. The exact position can vary based on the specific peptide sequence, solvent, and aggregation state.

Secondary Structure Typical Amide I Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet 1610 - 1640
β-Turn 1660 - 1685
Random Coil 1640 - 1650
Aggregated Strands ~1625 and/or ~1695 (intermolecular β-sheet)

UV-Visible Spectroscopy and Second Derivative Analysis for Aromatic Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing aromatic chromophores in peptides. Both the fluorenyl group of the Fmoc moiety and the dichlorinated phenyl ring of the amino acid are strong chromophores that absorb light in the UV range. researchgate.netacs.org The absorption spectrum is highly sensitive to the chromophore's local environment, making it an excellent tool for monitoring processes like peptide folding, aggregation, or binding to other molecules.

The parent amino acid L-phenylalanine typically exhibits a maximum absorption (λmax) around 257 nm. researchgate.net The introduction of chlorine atoms onto the phenyl ring, as in 2,4-dichloro-L-phenylalanine, is expected to cause a bathochromic (red) shift in the λmax due to the electronic effects of the halogen substituents. The Fmoc group itself presents strong absorption bands, with peaks often observed between 250 and 300 nm, which can overlap with the signal from the amino acid side chain. researchgate.net Changes in the polarity of the solvent or the formation of intra- or intermolecular interactions (such as π-π stacking) can lead to shifts in the position and intensity of these absorption bands. acs.org

To enhance the resolution of complex, overlapping spectra, second derivative analysis is a valuable mathematical tool. lew.roresearchgate.net By calculating the second derivative of the absorbance with respect to wavelength, subtle spectral features such as shoulders and minor peaks are resolved into distinct negative peaks. This allows for a more precise determination of the λmax of individual electronic transitions and can reveal fine structural details that are hidden in the original zero-order spectrum. For peptides containing this compound, this technique is particularly useful for distinguishing the contributions of the Fmoc group from the dichlorinated phenyl ring and for detecting minor spectral shifts that signify changes in the peptide's conformation or environment.

Table 2: Representative UV-Visible Absorption Data for Aromatic Chromophores This table shows typical values for the parent amino acid and expected changes for the modified residue.

Chromophore Typical λmax (nm) Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) Notes
Phenylalanine ~257 ~200 Serves as a baseline for unsubstituted aromatic amino acids. researchgate.net
Fmoc group ~265, ~290 >10,000 The fluorenyl group has a much higher molar absorptivity than phenylalanine.
2,4-dichloro-L-phenylalanine Red-shifted vs. Phenylalanine Higher than Phenylalanine Halogen substitution alters the electronic transitions of the phenyl ring.
Environmentally-induced shift Varies Varies A shift in λmax or a change in ε can indicate a change in the local environment (e.g., peptide folding, solvent polarity).

Future Research Directions and Emerging Paradigms in the Study of Fmoc 2,4 Dichloro L Phenylalanine

Development of Novel Synthetic Methodologies for Halogenated Unnatural Amino Acids with Improved Efficiency and Sustainability

The creation of halogenated unnatural amino acids, including 2,4-dichloro-L-phenylalanine, is fundamental for their use in creating new peptides and other biologically active molecules. nih.gov Traditional synthesis methods are often complex and produce considerable chemical waste. Therefore, a primary area of ongoing research is the creation of new, more efficient, and sustainable synthetic techniques. researchgate.net

A significant area of interest is the use of biocatalysis, which offers high selectivity and milder, more environmentally friendly reaction conditions. escholarship.org There is a growing demand for halogenated amino acids, which has spurred the development of various artificial strategies to produce these compounds for the rational design of more complex molecules. mdpi.com For instance, researchers have investigated using fluoro-pyruvate as a substrate for certain enzymes to create specific chiral organo-fluorines. mdpi.com

Another promising avenue is the use of radical halogenases, which can directly modify amino acids. springernature.com These enzymes can install halogens on chemically challenging unactivated carbon atoms. springernature.com The discovery and engineering of new halogenase enzymes that can act on a variety of amino acid building blocks would greatly expand the potential for creating new bioactive compounds. princeton.edu By integrating these enzymes into engineered biological pathways, a wide array of novel compounds can be accessed. princeton.edu

Expanding the Scope of Peptide Architectures Incorporating 2,4-dichloro-L-phenylalanine for Advanced Biological Applications

The inclusion of 2,4-dichloro-L-phenylalanine into peptide structures can significantly alter their physical, chemical, and biological properties. researchgate.net The addition of halogen atoms can modulate interactions with biological receptors due to their electron-withdrawing nature and size. nih.govnih.gov This can influence a molecule's degradability, lipophilicity, and stability. nih.govnih.gov Such modifications are a powerful tool for fine-tuning the characteristics of polypeptides to enhance their mode of action. nih.gov

Halogenation can impart a range of desirable qualities to bioactive peptides. nih.govmdpi.com These include increased permeability across cell membranes and the blood-brain barrier, improved cytotoxicity against target cells, and enhanced binding affinity and selectivity, which can lead to reduced side effects. nih.govmdpi.com For example, introducing a tryptophan or phenylalanine residue at a specific position in the antimicrobial peptide nisin has been shown to increase its activity. nih.gov

The application of these modified peptides is broad. For instance, they are being explored for the development of new antimicrobial drugs to combat the rise of antibiotic-resistant pathogens. nih.gov The ability to reprogram the cellular machinery for protein synthesis allows for the precise incorporation of these unnatural amino acids, enabling detailed studies of protein structure and function and the creation of therapeutic proteins with improved pharmacological properties. nih.gov

Computational Chemistry Approaches in Predicting Structural and Functional Outcomes of Halogenated Peptide Modifications

Computational chemistry is a vital tool for predicting how modifications like the inclusion of 2,4-dichloro-L-phenylalanine will affect a peptide's structure and function. mdpi.comacs.org These methods allow for the rational design of new peptides with enhanced properties. mdpi.com Techniques such as quantum mechanics calculations and molecular dynamics simulations are used to study the impact of halogen bonds on protein-peptide interactions and structural stability. acs.orgnih.gov This provides a deeper understanding of the roles of halogenated residues in biological systems. acs.orgnih.gov

Studies have shown that halogen bonds at the interface of protein-peptide interactions can increase binding affinity. acs.orgnih.gov Furthermore, intramolecular halogen bonds can significantly contribute to the structural stability of flexible proteins. acs.orgnih.gov However, the introduction of halogens without the formation of these stabilizing bonds might decrease structural stability. acs.orgnih.gov

Computational modeling has been successfully used to understand the molecular-level mechanisms of biological systems that are challenging to study with experimental techniques alone. researchgate.net These approaches help in dissecting and rationally modifying features that affect a peptide's mode of action. nih.gov By analyzing these interactions, researchers can design novel peptides and peptidomimetics with specific desired characteristics. mdpi.com

Below is an interactive data table summarizing key computational approaches and their applications in studying halogenated peptides.

Interactive Table: Computational Approaches for Halogenated Peptides
Computational MethodPrimary ApplicationKey Insights Gained
Molecular Dynamics (MD) SimulationsInvestigating the conformational landscape and stability of halogenated peptides. nih.govReveals effects on secondary structure, flexibility, and intramolecular interactions. nih.gov
Quantum Mechanics (QM) CalculationsModeling the electronic properties and non-covalent interactions of the halogenated residue. acs.orgProvides details on electrostatic potential, dipole moment, and the nature of halogen bonds. acs.org
Database SearchingIdentifying potential halogen bonds in existing protein and peptide structures. acs.orgSystematic study of naturally occurring and artificially introduced halogenated residue interactions. acs.org

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Systems Studies and Nanomaterials Science

The advancement of our understanding and application of compounds like Fmoc-2,4-dichloro-L-phenylalanine relies heavily on interdisciplinary collaboration. wikipedia.org This involves combining chemical synthesis with biochemistry, cell biology, and pharmacology to create and evaluate new molecules. youtube.com The field of chemical biology, in particular, uses chemical tools to understand and manipulate biological systems with molecular precision. youtube.com

One area of integration is with nanomaterials science. Biomolecules like amino acids can be used to modify the properties of inorganic nanoparticles, creating eco-friendly biocomposites. ijert.org For example, amino acids can act as capping agents for nanoparticles like zinc oxide, tailoring their properties for specific applications. ijert.org The functional groups of amino acids can react with inorganic nanoparticles, which is important for developing biosensors and other biomedical implants. ijert.org Gold and silver nanoparticles, in particular, have significant applications in bio-imaging, targeted drug delivery, and bio-sensing, and their synthesis can be influenced by amino acids. ijert.org

Another facet of this interdisciplinary approach is the use of synthetic biology to engineer new life forms or redesign existing systems for useful purposes. wikipedia.org This can involve creating artificial DNA bases or amino acids to expand the genetic code of living organisms. wikipedia.org This synergy between chemistry, biology, and materials science opens up new frontiers for creating novel macromolecules and systems with properties not found in nature. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Fmoc-2,4-dichloro-L-phenylalanine to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves Fmoc-protection of 2,4-dichloro-L-phenylalanine using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a basic aqueous-organic biphasic system. Key parameters include maintaining pH >7 (using NaHCO₃ or DIEA) to avoid protonation of the amino group while preventing excessive alkalinity, which can degrade the Fmoc group . Reaction monitoring via TLC or HPLC is critical to optimize reaction time (typically 12-24 hours) . Post-synthesis, purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate gradients) removes unreacted reagents and byproducts .

Q. How can researchers validate the enantiomeric purity of this compound?

  • Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with polysaccharide-derived columns (e.g., Chiralpak® IA/IB) under isocratic conditions. Alternatively, nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers by inducing distinct chemical shifts for R and S configurations .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer : Store at +2°C to +8°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation . Use desiccants in storage areas. During handling, wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Avoid contact with strong oxidizers (e.g., peroxides), which may trigger decomposition .

Advanced Research Questions

Q. How does the steric and electronic effects of 2,4-dichloro substitution influence peptide backbone conformation in solid-phase synthesis?

  • Methodological Answer : The electron-withdrawing Cl substituents increase rigidity in the phenylalanine side chain, favoring β-sheet or helical conformations in peptides. Computational modeling (e.g., Gaussian or Rosetta) paired with circular dichroism (CD) spectroscopy can correlate substitution patterns with secondary structure stability. Experimental validation involves synthesizing model peptides and analyzing CD spectra at varying temperatures .

Q. What analytical strategies detect and quantify degradation products of this compound under acidic conditions?

  • Methodological Answer : Acidic hydrolysis (e.g., 20% TFA in DCM for 15 minutes) cleaves the Fmoc group, generating 2,4-dichloro-L-phenylalanine and fluorenylmethanol byproducts. LC-MS (ESI+ mode) with a C18 column (ACN/water + 0.1% formic acid) identifies degradation products. Quantification via calibration curves using pure standards ensures accuracy .

Q. Can this compound be incorporated into self-assembling hydrogels, and how does its hydrophobicity affect gelation kinetics?

  • Methodological Answer : The dichloro substitution enhances hydrophobicity, promoting π-π stacking and hydrogel formation. Gelation kinetics are monitored via oscillatory rheology (time-sweep tests at 1 Hz) in PBS (pH 7.4). Varying the molar ratio with hydrophilic Fmoc-amino acids (e.g., Fmoc-serine) modulates mechanical properties . TEM or AFM imaging visualizes fibril morphology post-assembly.

Q. How do conflicting data on the compound’s environmental toxicity impact disposal protocols in academic labs?

  • Methodological Answer : While some SDS classify it as non-hazardous , conflicting reports note potential aquatic toxicity (Water Hazard Class 3) . Adopt precautionary measures: neutralize waste with activated carbon, incinerate at >850°C, or consult waste management experts. Avoid aqueous discharge to prevent ecosystem contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.